molecular formula C12H15NO2 B1587136 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine CAS No. 524674-08-6

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Cat. No.: B1587136
CAS No.: 524674-08-6
M. Wt: 205.25 g/mol
InChI Key: LSNPFVDQLTUQCE-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a pyrrolidine ring attached to a benzodioxin moiety, making it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition results in changes in the normal functioning of the nervous system and inflammatory responses.

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of nerve impulse transmission and inflammatory responses. This is due to its inhibitory effects on cholinesterases and lipoxygenase enzymes .

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively, suggesting that this compound may interact with these proteins and potentially influence their activities.

Molecular Mechanism

It is hypothesized that the compound may bind to cholinesterases and lipoxygenase enzymes, potentially inhibiting their activities and leading to changes in downstream cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine typically involves the reaction of 1,4-benzodioxane-6-amine with various alkyl or aryl halides in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the halide, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodioxin ring or the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various bases (e.g., NaOH, KOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine is unique due to the presence of both the benzodioxin and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNPFVDQLTUQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402459
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524674-08-6
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 3
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 4
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 5
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

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